molecular formula C9H10N2O2 B109669 3-(4-Aminophenyl)-1,3-oxazolidin-2-one CAS No. 22036-26-6

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

Cat. No.: B109669
CAS No.: 22036-26-6
M. Wt: 178.19 g/mol
InChI Key: DDCWSJXZZUOJRT-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,3-oxazolidin-2-one is an organic compound that features an oxazolidinone ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenyl isocyanate with ethylene glycol, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under specific conditions.

    Reduction: The oxazolidinone ring can be reduced to an oxazolidine ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one.

    Reduction: 3-(4-Aminophenyl)-1,3-oxazolidine.

    Substitution: Various substituted oxazolidinones depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one can be categorized into several key areas:

Medicinal Chemistry

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Its mechanism may involve inhibiting bacterial cell wall synthesis or disrupting membrane integrity, similar to other oxazolidinone derivatives .
  • Anticancer Research : Studies have shown that derivatives of oxazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against breast, colon, and cervical cancer cells . The ability to induce apoptosis in cancer cells makes this compound a candidate for further anticancer drug development.

Chemical Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the introduction of various functional groups, facilitating the development of new pharmaceuticals .

Material Science

  • Development of Advanced Materials : The stability and reactivity of this compound make it suitable for use in developing advanced materials such as polymers and coatings. Its unique properties can enhance the performance characteristics of these materials .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several derivatives of this compound. These derivatives were tested against multiple cancer cell lines, revealing promising cytotoxic effects and potential pathways for inducing apoptosis . This highlights the compound's relevance in cancer therapy research.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInvestigated for antimicrobial and anticancer properties; potential drug development
Chemical SynthesisUsed as a building block for synthesizing complex molecules
Material ScienceDevelopment of advanced materials such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    3-(4-Aminophenyl)-coumarin: Known for its anti-inflammatory properties.

    2-(4-Aminophenyl)benzothiazole: Exhibits potent antimicrobial activity.

Comparison: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical properties and reactivity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(4-Aminophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. These compounds have garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OC_{9}H_{10}N_{2}O, with a molecular weight of approximately 162.19 g/mol. The compound features a 4-aminophenyl group that enhances its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is primarily through inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction disrupts the formation of functional ribosomes, leading to bacterial cell death. Studies suggest that the presence of the 4-aminophenyl group in this compound may enhance this activity by facilitating stronger interactions with ribosomal targets.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these strains are reported to be significantly lower than those for traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Escherichia coli>64

Case Studies

Several case studies have highlighted the efficacy of oxazolidinones in clinical settings. For instance, a study involving patients with resistant bacterial infections showed that treatment with oxazolidinone derivatives resulted in a higher rate of clinical success compared to standard therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

Compound NameMolecular FormulaKey Features
3-(4-Methoxyphenyl)-1,3-oxazolidin-2-oneC10H11N2O2Methoxy group enhances lipophilicity
3-(4-Aminophenyl)-5-(trifluoromethyl)-1,3-oxazolidin-2-oneC10H9F3N2O2Trifluoromethyl group increases membrane permeability

These variations highlight how different substituents can significantly affect both chemical behavior and biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, and how are yields optimized?

A key method involves catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using gold nanoclusters embedded in single-chain nanoparticles (Au-NC/SCNPs) as nanoreactors. This heterogeneous catalytic system achieves 89% yield under ambient conditions, with NaBH₄ as the reducing agent. Reaction progress is monitored via UV-Vis spectroscopy by tracking nitro-to-amine conversion. Purification via preparative TLC (n-hexane/ethyl acetate 1:1) ensures high purity .

Q. How is the structural characterization of this compound performed?

  • NMR spectroscopy : 1H^1H NMR (400 MHz, CDCl₃) reveals diagnostic signals: δ 4.63 (s, 2H, oxazolidinone ring), 3.97–4.47 (dd, 4H, ring CH₂), and aromatic protons at δ 6.68–7.30 .
  • X-ray crystallography : Tools like SHELX (e.g., SHELXL for refinement) resolve 3D structures. The software handles high-resolution or twinned data, critical for confirming stereochemistry and bond lengths .

Q. What computational tools support structural analysis and refinement?

SHELX programs (SHELXL, SHELXS) are widely used for small-molecule crystallographic refinement, while ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular geometry. These tools enable validation of bond angles, torsional strains, and intermolecular interactions .

Advanced Research Questions

Q. How does this compound fit into structure-activity relationship (SAR) studies for antibacterial agents?

Oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. SAR studies focus on:

  • Side-chain modifications : The 4-aminophenyl group enhances target affinity compared to nitro or halogen substituents.
  • Ring substituents : Methyl or fluorinated groups at C5 (e.g., Tedizolid isomer in ) improve pharmacokinetics and reduce resistance.
  • Stereochemistry : The (R)-configuration at C5 (as in ) is critical for activity against Gram-positive bacteria .

Q. What catalytic strategies improve the sustainability of synthesizing this compound?

Au-NC/SCNPs act as reusable nanoreactors, enabling efficient nitro-group reduction in water. Their heterogeneous nature simplifies catalyst recovery, while kinetic studies (via absorbance tracking) optimize reaction time and minimize byproducts. This method avoids toxic solvents and reduces waste .

Q. How are analytical methods tailored to detect metabolites or impurities in this compound?

  • Derivatization : Metabolites like NP-AOZ are derivatized with 2-nitrobenzaldehyde (2-NBA) for UV/Vis or LC-MS detection.
  • Chromatography : HPLC with impurity standards (e.g., ACI 260405 in ) quantifies degradation products.
  • Validation : Protocols follow ICH guidelines, ensuring linearity (R² > 0.99), precision (%RSD < 5%), and LOQ < 10 ng/mL .

Q. What role does stereochemistry play in the biological activity of oxazolidinones?

The (5R)-configuration in analogs like (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyl-oxazolidin-2-one ( ) enhances ribosomal binding and metabolic stability. Chiral auxiliaries (e.g., fluorinated oxazolidinones in ) are used in asymmetric synthesis to control stereocenters, evaluated via circular dichroism (CD) or X-ray diffraction .

Q. Methodological Tables

Table 1. Key Synthetic and Analytical Parameters for this compound

ParameterValue/MethodReference
Catalytic Reduction Yield89% (Au-NC/SCNPs, NaBH₄)
1H^1H NMR Peaksδ 4.63 (s), 3.97–4.47 (dd), 6.68–7.30
Derivatization Reagent2-Nitrobenzaldehyde (2-NBA)
Impurity StandardACI 260405 (EP)

Table 2. SAR Insights for Oxazolidinone Antibacterials

ModificationImpact on ActivityReference
4-Aminophenyl SubstituentEnhances ribosomal binding affinity
C5 (R)-ConfigurationImproves Gram-positive coverage
Fluorinated Side ChainsReduces metabolic degradation

Properties

IUPAC Name

3-(4-aminophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCWSJXZZUOJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22036-26-6
Record name 3-(4-aminophenyl)-1,3-oxazolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-(4-nitrophenyl)oxazolidin-2-one (800 mg, 3.8 mmol) in MeOH (10 mL) was added Pd/C (10%, 200 mg). After having been degassed and recharged with hydrogen from a balloon, the mixture was stirred at rt for 15 h. TLC showed no starting material existed. The solid Pd/C was separated by filtration and the crude product 3-(4-aminophenyl)oxazolidin-2-one was obtained by evaporation as a yellow solid (622 mg, yield 90%) and used directly for the next step.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

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